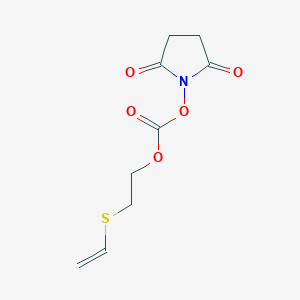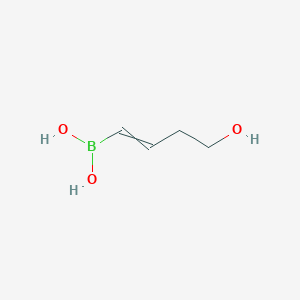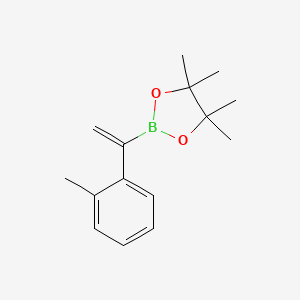
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry
Métodos De Preparación
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of o-tolylvinylboronic acid with 2,2,3,3-tetramethyl-1,3-dioxolane-4,5-dione. This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In chemical reactions, the boron atom can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their activity and function .
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane: This compound has a similar structure but with a phenyl group instead of an o-tolyl group. It exhibits similar reactivity but may have different applications due to the presence of the phenyl group.
4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane: This compound has a p-tolyl group instead of an o-tolyl group, which can affect its reactivity and applications.
4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane:
These comparisons highlight the uniqueness of this compound and its specific applications in various fields.
Propiedades
Fórmula molecular |
C15H21BO2 |
|---|---|
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[1-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-11-9-7-8-10-13(11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3 |
Clave InChI |
FXHBUNNKEMNCSE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



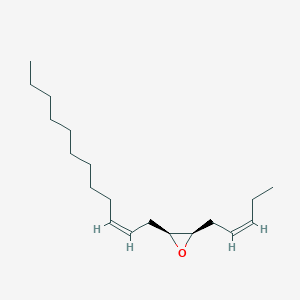
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
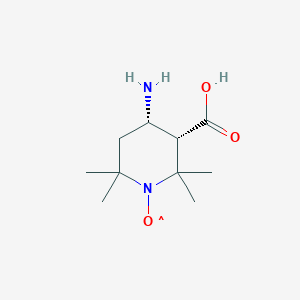
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
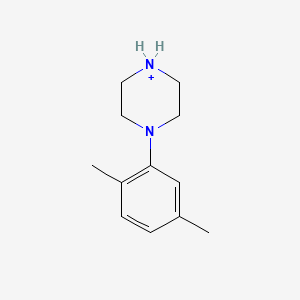

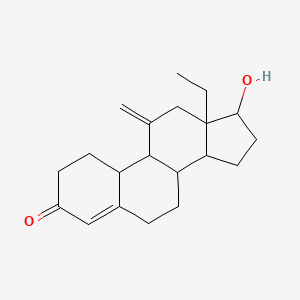

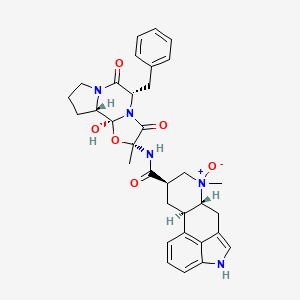
![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)
